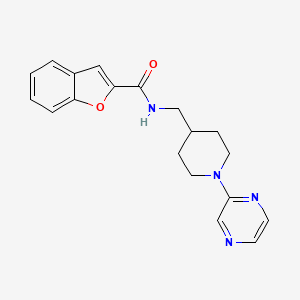

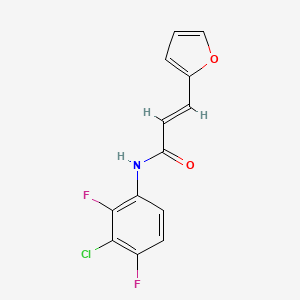

![molecular formula C29H23NO6S B3012099 Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate CAS No. 476366-49-1](/img/structure/B3012099.png)

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves regioselective acylation and alkylation reactions, as seen in the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities such as the presence of a methylthiophene moiety. Additionally, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves cyclization reactions , which might be relevant for forming the 1,3-benzodioxol moiety in the target compound.

Molecular Structure Analysis

X-ray crystallographic analysis and 2D NMR are common techniques used to determine the unexpected structures of synthesized compounds . These techniques could be employed to elucidate the molecular structure of "Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate," ensuring the correct conformation and bonding patterns are identified.

Chemical Reactions Analysis

The papers describe various chemical reactions, such as the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate to produce a compound with a benzothiazole unit . This suggests that similar nucleophilic substitution reactions could be involved in the formation of the benzodioxol moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by their bond lengths and angles, as well as their ability to form hydrogen bonds, which can influence their biological activity . For instance, the lengthening of certain bond distances due to steric interactions is a factor that can be analyzed . The compound may also exhibit specific physical and chemical properties that could be inferred from these related studies.

Applications De Recherche Scientifique

Synthesis and Modification for Pharmacological Studies

Research focuses on the modification of methyl 2-aminothiophene-3-carboxylates with trifluoromethyl-containing heterocycles, aiming at influencing neuronal NMDA receptors, suggesting a potential avenue for neurological applications (Sokolov et al., 2018).

Analgesic and Anti-inflammatory Applications

Another study synthesized a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, revealing significant analgesic and anti-inflammatory activities, with minimal ulcerogenic potential compared to traditional medications (Gokulan et al., 2012).

Structural Elucidation and Crystallography

Crystal structure analysis of related compounds, such as methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate, provides detailed insights into molecular configurations, potentially guiding the synthesis of novel compounds with specific properties (Aydin et al., 2002).

Antimicrobial and Antifilarial Activity

A series of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited interesting antimicrobial activities against various strains including M. tuberculosis, showcasing the potential for the development of new antimicrobial agents (Nural et al., 2018).

Coordination Polymers for Material Science

The synthesis of coordination polymers based on ligands derived from similar molecular structures suggests applications in material science, including luminescent materials and magnetic properties studies (He et al., 2020).

Antineoplastic and Antifilarial Potential

Compounds related to the inquiry show significant in vivo antifilarial activity against various worms, indicating a potential for the development of novel antineoplastic and antifilarial agents (Ram et al., 1992).

Propriétés

IUPAC Name |

methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23NO6S/c1-17-24(15-18-8-13-22-23(14-18)36-16-35-22)37-28(25(17)29(33)34-2)30-27(32)21-11-9-20(10-12-21)26(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHVYBQKBKGXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-benzoylbenzoyl)amino]-4-methylthiophene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

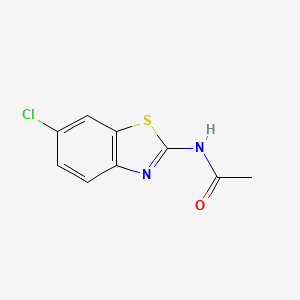

![N-(3-chlorobenzyl)-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3012016.png)

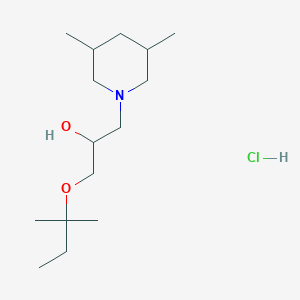

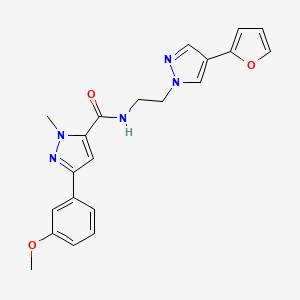

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

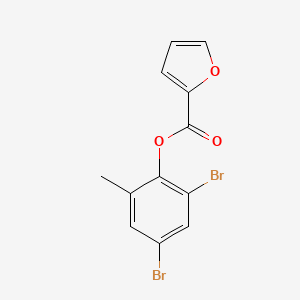

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)

![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)

![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3012038.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)